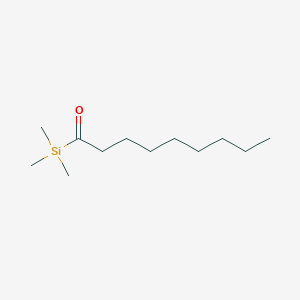
2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclocondensation of imidazolidine-2-thione with 1,3-dibromopropane in the presence of a base, such as ethanol. This reaction is carried out under reflux conditions to facilitate the formation of the desired thiazine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Aplicaciones Científicas De Investigación
2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It can be used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxyphenyl)-1,3-thiazinane
- 2-(4-Methoxyphenyl)-1,3-thiazolidine
- 2-(4-Methoxyphenyl)-1,3-thiazepine
Uniqueness
2-(p-Methoxyphenyl)tetrahydro-2H-1,3-thiazine hydrochloride is unique due to its specific ring structure and the presence of both nitrogen and sulfur atoms. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
79128-46-4 |
|---|---|
Fórmula molecular |
C11H16ClNOS |
Peso molecular |
245.77 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-1,3-thiazinane;hydrochloride |
InChI |
InChI=1S/C11H15NOS.ClH/c1-13-10-5-3-9(4-6-10)11-12-7-2-8-14-11;/h3-6,11-12H,2,7-8H2,1H3;1H |
Clave InChI |
NSOVVVLHIZXLKC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2NCCCS2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


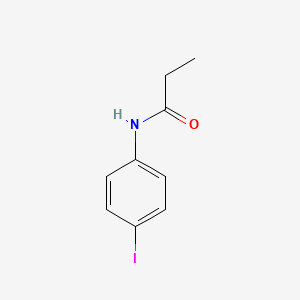
![1,11-Dimethyl-5,7-dihydrodibenzo[c,E]thiepine](/img/structure/B11953886.png)
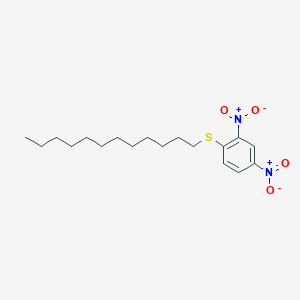




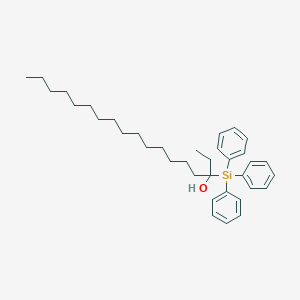

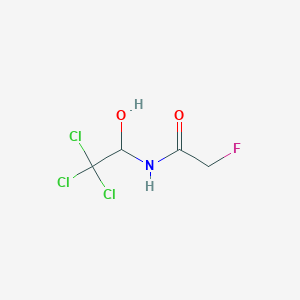

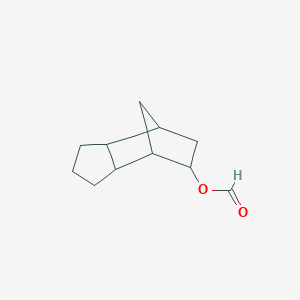
![N-[(Benzyloxy)carbonyl]seryltyrosine](/img/structure/B11953957.png)
